(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide
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Overview
Description
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide is a complex organic compound characterized by its unique structure and potential applications in various fields of scientific research. This compound is notable for its multiple functional groups, including nitro, cyano, and methoxy groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 4-chloro-2-nitroaniline and 3-(2,4-dinitrophenoxy)-4-methoxybenzaldehyde. These compounds undergo a series of reactions, including condensation, nitration, and cyanation, under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and cyano groups are key to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (E)-N-(4-bromo-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide
- (E)-N-(4-fluoro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide
- (E)-N-(4-iodo-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide
Uniqueness
What sets (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both nitro and cyano groups, along with the methoxyphenyl moiety, makes it a versatile compound for various chemical transformations and research applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN5O9/c1-37-21-6-2-13(9-22(21)38-20-7-4-16(27(31)32)11-19(20)29(35)36)8-14(12-25)23(30)26-17-5-3-15(24)10-18(17)28(33)34/h2-11H,1H3,(H,26,30)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEQAXUETAEFGR-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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